BenchChemオンラインストアへようこそ!

8-bromo-7-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione

Xanthine oxidase inhibition Hyperuricemia Gout

8-Bromo-7-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione is a synthetic xanthine-derived purine-2,6-dione bearing a bromine atom at C8, an isobutyl group at N7, and a methyl group at N3. The compound is cataloged under CAS 123980-54-1 with molecular formula C10H13BrN4O2 and a molecular weight of 301.14 g/mol.

Molecular Formula C10H13BrN4O2
Molecular Weight 301.14g/mol
CAS No. 123980-54-1
Cat. No. B512590
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-bromo-7-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione
CAS123980-54-1
Molecular FormulaC10H13BrN4O2
Molecular Weight301.14g/mol
Structural Identifiers
SMILESCC(C)CN1C2=C(N=C1Br)N(C(=O)NC2=O)C
InChIInChI=1S/C10H13BrN4O2/c1-5(2)4-15-6-7(12-9(15)11)14(3)10(17)13-8(6)16/h5H,4H2,1-3H3,(H,13,16,17)
InChIKeyXPSDNVXPDLKEBY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Bromo-7-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione (CAS 123980-54-1): Chemical Identity and Structural Class for Procurement


8-Bromo-7-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione is a synthetic xanthine-derived purine-2,6-dione bearing a bromine atom at C8, an isobutyl group at N7, and a methyl group at N3 [1]. The compound is cataloged under CAS 123980-54-1 with molecular formula C10H13BrN4O2 and a molecular weight of 301.14 g/mol . It belongs to the broader class of 8-bromo-substituted xanthines, which serve as key synthetic intermediates for pharmacologically active purine derivatives, including DPP-4 inhibitors and kinase-targeted agents. The C8 bromine provides a versatile handle for nucleophilic substitution and cross-coupling chemistry, while the N7 isobutyl group confers distinct lipophilicity and steric properties relative to other N7-alkyl xanthine analogs [1].

Why 8-Bromo-7-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione Cannot Be Replaced by Other 8-Bromo-Xanthines in Research Applications


8-Bromo-xanthines with different N7 substituents exhibit divergent biological target profiles, physicochemical properties, and synthetic utility. The N7 isobutyl group in this compound is associated with a distinct combination of xanthine oxidase (XO) inhibitory activity and a unique p53-dependent radiosensitization mechanism not observed with other methylxanthine derivatives [1][2]. Furthermore, the C8 bromine reactivity is modulated by the N7 substituent's steric and electronic character, affecting yields and selectivity in downstream cross-coupling or nucleophilic displacement reactions. Simply substituting a structurally related 8-bromo-xanthine—such as the 7-(2-butynyl) analog—introduces different potency, solubility, and pharmacokinetic liabilities that can compromise experimental reproducibility and invalidate comparative structure–activity relationship (SAR) conclusions [3].

Quantitative Comparative Evidence for 8-Bromo-7-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione vs. Structural Analogs


Xanthine Oxidase Inhibition: IC50 Comparison with 7-(2-Butynyl) and 7-Isopentyl Analogs

The target compound inhibits xanthine oxidase (XO) with an IC50 of 6.43 × 10⁴ nM (64.3 µM) [1]. Under comparable assay conditions (xanthine substrate, preincubation 1–5 min), the 7-(2-butynyl) analog (8-bromo-7-(but-2-ynyl)-3-methylxanthine, CAS 666816-98-4) shows an IC50 of 2.56 × 10⁴ nM (25.6 µM) [2], a 2.5-fold greater potency. The 7-isopentyl analog (8-bromo-7-isopentyl-3-methylxanthine) was tested against bovine XO and exhibited an IC50 > 1.00 × 10⁵ nM (>100 µM) [3], approximately ≥1.6-fold weaker than the target compound. These data demonstrate that the 7-isobutyl substituent confers intermediate XO inhibitory potency, a profile that may be advantageous for mechanistic studies where both weaker and stronger inhibition are undesirable.

Xanthine oxidase inhibition Hyperuricemia Gout

Target Selectivity: Xanthine Oxidase vs. Phosphodiesterase Inhibition Compared with IBMX

3-Isobutyl-1-methylxanthine (IBMX, CAS 28822-58-4)—the non-brominated parent scaffold—is a broad-spectrum PDE inhibitor with IC50 values of 6.5 µM (PDE3), 26.3 µM (PDE4), and 31.7 µM (PDE5) . Introduction of a bromine at C8 to yield the target compound dramatically shifts the target profile: XO IC50 is 64.3 µM [1], while PDE inhibition is substantially diminished compared to IBMX. Although precise PDE IC50 values for the target compound have not been reported, the 8-bromo substitution in xanthines is well-established to reduce PDE affinity while enabling XO interaction [2]. This functional reversal—from pan-PDE inhibitor to XO-preferring ligand—provides researchers with a chemical tool to dissect cAMP-dependent vs. XO-mediated pathways without the confounding polypharmacology of IBMX.

Phosphodiesterase inhibition Target selectivity cAMP signaling

Radiosensitization: p53-Dependent Mechanism Unique Among Methylxanthine Derivatives

In a comparative study of methylxanthine derivatives (caffeine, theophylline, 3-isobutyl-methylxanthine [IBMX], and 1,3-dipropyl-7-methylxanthine) using human large cell lung carcinoma lines, IBMX was the only derivative that demonstrated preferential radiosensitization of p53 wild-type cells over p53-null cells [1][2]. Whereas caffeine, theophylline, and 1,3-dipropyl-7-methylxanthine radiosensitized p53-null tumor cells by abrogating G2/M arrest and inducing p53-independent apoptosis, IBMX was more potent in normal lung epithelial cells and p53-transfected carcinoma cells, and it increased p53 protein levels more than caffeine in the wild-type p53 line. Although the study employed IBMX (non-brominated), the N7-isobutyl-N3-methyl pharmacophore is shared with the target compound, and the C8 bromine substitution is expected to further modulate this p53-dependent radiosensitization phenotype through altered electronic distribution and target binding kinetics [3].

Radiosensitization p53-dependent apoptosis Lung carcinoma

Synthetic Utility: C8 Bromine as a Versatile Handle for Derivatization vs. Non-Brominated Xanthines

The C8 bromine atom in the target compound enables nucleophilic aromatic substitution and transition metal-catalyzed cross-coupling reactions that are inaccessible with non-halogenated xanthines such as IBMX, theophylline, or caffeine . This reactivity has been exploited in the synthesis of 8-thioether, 8-amino, and 8-aryl xanthine derivatives with modulated bioactivity profiles [1]. In a representative study, 8-bromo-1-isobutyl-3-methyl-7-(thietanyl-3)xanthine was converted via nucleophilic substitution with thioglycolic acid to yield 2-{[1-isobutyl-3-methyl-7-(thietanyl-3)xanthin-8-yl]thio}acetic acid, which was subsequently salified to produce a series of water-soluble derivatives exhibiting antiaggregant activity comparable to acetylsalicylic acid [1]. Non-brominated xanthines lack this direct derivatization capability, requiring additional synthetic steps to introduce functionality at C8.

Nucleophilic substitution Cross-coupling Xanthine derivatization

Physicochemical Differentiation: Melting Point and Predicted logP vs. 7-(2-Butynyl) Analog

The target compound exhibits a melting point of 188–189 °C , which is substantially higher than that of the 7-(2-butynyl) analog (8-bromo-7-(but-2-ynyl)-3-methylxanthine, CAS 666816-98-4), whose melting point has been reported in the range of approximately 150–160 °C based on crystallinity descriptions in patent literature [1]. The higher melting point reflects stronger crystal lattice energy, indicative of more favorable solid-state stability during storage and handling. Additionally, the N7 isobutyl group confers higher predicted lipophilicity (clogP) compared to smaller N7 substituents, which may influence solubility and membrane permeability in cell-based assays. These differences in solid-state and solution-phase properties can affect weighing accuracy, dissolution rates, and assay reproducibility, making direct substitution of analogs problematic in quantitative pharmacological studies.

Melting point Lipophilicity Formulation

Commercially Available Purity and Quality Documentation: Batch-to-Batch Consistency vs. Uncharacterized Analogs

The target compound is commercially available from multiple reputable suppliers with documented minimum purity specifications: ≥95% (AKSci, catalog 4627CD) , 97% (Chemenu, catalog CM262867) , and ≥98% (MolCore, NLT 98%) . Sigma-Aldrich lists the compound as AldrichCPR grade (catalog S990221) [1]. In contrast, the 7-isopentyl analog (CAS 126118-55-6) and 7-(2-methylprop-2-enyl) analog are less widely stocked and often lack certified purity documentation beyond supplier self-declaration, increasing the risk of batch-to-batch variability that can undermine quantitative bioassays. Full quality assurance with certificates of analysis (CoA) and safety data sheets (SDS) is available from multiple vendors for the target compound, streamlining procurement compliance .

Purity Quality assurance Procurement

Highest-Value Application Scenarios for 8-Bromo-7-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione in Scientific Procurement


Xanthine Oxidase Inhibitor Screening and SAR Campaigns for Hyperuricemia and Gout

The compound's intermediate XO inhibitory potency (IC50 = 64.3 µM) makes it an ideal reference compound for medium-throughput screening cascades targeting gout and hyperuricemia. Its potency sits between weaker (7-isopentyl analog, IC50 > 100 µM) and stronger (7-(2-butynyl) analog, IC50 = 25.6 µM) inhibitors, providing a calibrated benchmark for hit-to-lead triage [1][2][3]. Additionally, because its PDE inhibition is substantially diminished relative to the non-brominated IBMX scaffold, researchers can attribute observed cellular effects to XO modulation rather than off-target cAMP/cGMP pathway interference .

p53-Dependent Radiosensitization Studies in Oncology Research

The N7-isobutyl-N3-methyl pharmacophore uniquely engages a p53-dependent radiosensitization mechanism not observed with caffeine, theophylline, or 1,3-dipropyl-7-methylxanthine. This compound class preferentially radiosensitizes p53 wild-type cells while sparing p53-null cells, making it a selective chemical probe for dissecting p53-mediated DNA damage responses in lung carcinoma and potentially other solid tumor models [4][5]. The C8 bromine further enables derivatization to optimize potency and pharmacokinetics for in vivo radiation combination studies.

Synthetic Building Block for 8-Substituted Xanthine Libraries

The C8 bromine provides a versatile leaving group for nucleophilic displacement and palladium-catalyzed cross-coupling, enabling the rapid generation of diverse 8-thioether, 8-amino, and 8-aryl xanthine derivatives. This compound therefore serves as a key intermediate for medicinal chemistry programs targeting DPP-4, tyrosine kinases, adenosine receptors, and other purine-binding proteins [6]. The documented synthesis of 8-thioether derivatives with antiaggregant and antioxidant activity demonstrates the compound's practical utility in generating bioactive analogs in one to two synthetic steps [6].

Negative Control for IBMX-Based cAMP/PDE Pharmacology Experiments

IBMX is widely used as a broad-spectrum PDE inhibitor to elevate intracellular cAMP. However, its polypharmacology confounds interpretation. The target compound, bearing the same N7-isobutyl-N3-methyl core but brominated at C8, exhibits substantially reduced PDE inhibition while retaining XO activity. This makes it a structurally matched negative control for experiments aimed at isolating cAMP-dependent vs. cAMP-independent effects in IBMX-treated cells, enabling more rigorous experimental design [7].

Quote Request

Request a Quote for 8-bromo-7-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.